Sarizotan
Overview
Description
Synthesis Analysis
Sarizotan's synthesis involves innovative methodologies in organic chemistry, particularly the intramolecular carbolithiation of N-allyl-ynamides. This method provides an efficient entry to polysubstituted 1,4-dihydropyridines and pyridines, crucial structures in the synthesis of Sarizotan. The process demonstrates the synthetic efficiency of carbometallation reactions, highlighting a general synthesis approach that extends the use of ynamides in organic synthesis (Gati et al., 2012).
Molecular Structure Analysis
Sarizotan is a chromane derivative exhibiting affinity towards serotonin and dopamine receptors. Its unique structure enables it to act effectively in suppressing levodopa-induced dyskinesia, showcasing its significance in the treatment of Parkinson's disease-related dyskinesias. The functional effects of Sarizotan on individual dopamine receptor subtypes, derived from its molecular structure, suggest it acts as a full agonist at D3 and D4.4 receptors but exhibits partial agonist properties at D2S, D2L, and D4.2 receptors (Kuzhikandathil & Bartoszyk, 2006).
Chemical Reactions and Properties
The chemical behavior of Sarizotan, including its interactions with cytochrome P450 isoenzymes, underlines its metabolic stability and low risk for drug-drug interactions. Studies have shown that Sarizotan does not significantly affect the metabolism of drugs metabolized by major cytochrome P450 isoenzymes, suggesting its chemical properties are conducive to safe pharmacological applications (Krösser et al., 2006).
Physical Properties Analysis
Sarizotan's physical properties, including its stability and solubility, are influenced by its molecular structure. The compound's stability in acidic media and its interaction with biological membranes are critical for its bioavailability and therapeutic efficacy. These properties are essential for the drug's pharmacokinetic profile, ensuring its effective delivery to target receptors.
Chemical Properties Analysis
In-depth studies on Sarizotan's metabolism have revealed its primary pathways include aromatic and aliphatic monohydroxylation and dealkylation, primarily involving enzymes such as CYP3A4, CYP2C9, CYP2C8, and CYP1A2. The detailed investigation of its hepatic clearance and the identification of metabolites provide insights into its chemical properties, predicting Sarizotan as a low-clearance compound in humans, which is crucial for understanding its therapeutic window and dosage optimization (Gallemann et al., 2010).
Scientific Research Applications
Parkinson's Disease and Dyskinesia
- Treatment for Dyskinesias in Parkinson's Disease : Sarizotan has been studied as a treatment for dyskinesias in Parkinson's disease, particularly levodopa-induced dyskinesia. It is a novel compound with 5-HT1A agonist properties and affinity for D3 and D4 receptors. Clinical trials have explored its safety and efficacy, showing potential improvement in dyskinesia symptoms with certain doses (Goetz et al., 2007).
- Antidyskinetic Drug Properties : Further investigation into sarizotan's function at human D2-like dopamine receptors has shown it to be a full agonist at D3 and D4.4 receptors but a partial agonist at D2S, D2L, and D4.2 receptors. These findings are important for understanding its potential as an antidyskinetic drug (Kuzhikandathil & Bartoszyk, 2006).
Neurochemical Profile
- Serotonin and Dopamine Receptor Affinity : Sarizotan shows high affinities for serotonin 5-HT1A receptors and dopamine DA D4>D3>D2 receptors. Its role as a 5-HT1A agonist and DA antagonist has been demonstrated in various neurochemical assays, suggesting its applicability in treating extrapyramidal motor complications such as l-DOPA-induced dyskinesia in Parkinson’s disease (Bartoszyk et al., 2004).
Metabolism and Pharmacokinetics
- Impact on Cytochrome P450 Isoenzymes : Sarizotan's impact on the pharmacokinetics of probe drugs for major cytochrome P450 isoenzymes has been studied, showing no significant drug-drug interactions and suggesting that dose adjustment of co-administered CYP substrates may not be necessary (Krösser et al., 2006).
- In Vitro Characterization of Sarizotan Metabolism : Studies have indicated that sarizotan undergoes various metabolic processes involving several cytochromes P450, suggesting a low-clearance compound in humans. This supports the non-saturable metabolism of sarizotan at therapeutic plasma concentrations (Gallemann et al., 2010).
Potential Antidepressant Properties
- Antidepressant-like Properties in Parkinsonism : Research has explored sarizotan's antidepressant-like effects in Parkinsonism. It was found to reduce immobility in the modified forced swim test, a measure of antidepressant-like activity, suggesting potential antidepressant-like and restorative properties in Parkinsonism (Zhang, Egeland, & Svenningsson, 2011).
Additional Research Areas
- Effect on Respiration in Rett Syndrome Models : Sarizotan has been studied for its effects on respiration in mouse models of Rett syndrome, showing a significant reduction in the incidence of apnea and improvement in the irregular breathing pattern (Abdala et al., 2014).
- Impact on Corticostriatal Glutamate Pathways : Studies on the corticostriatal glutamate pathways have shown that sarizotan can reduce cortical and striatal glutamate levels, suggesting its antidyskinetic properties could be mediated via its 5-HT1A agonist actions in the motor cortex (Antonelli et al., 2005).
Future Directions
properties
IUPAC Name |
1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFMQJUJWSFOLY-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sarizotan | |
CAS RN |
351862-32-3 | |
Record name | Sarizotan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351862-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sarizotan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351862323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarizotan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06454 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SARIZOTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/467LU0UCUW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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